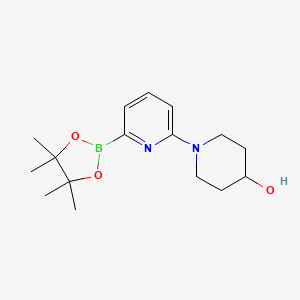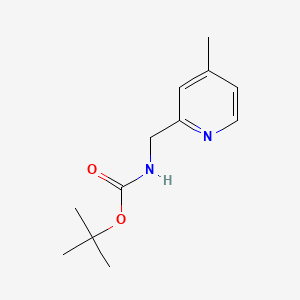![molecular formula C14H15N3O B580944 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one CAS No. 1311254-72-4](/img/structure/B580944.png)
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one
Übersicht
Beschreibung
“6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one” is a chemical compound with a complex structure. It is related to other compounds such as “6-Benzyl-4-bromo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” and "4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine" . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrido[4,3-D]pyrimidin-4(4AH)-one core structure. The compound has a benzyl group attached to the 6-position of the pyrido[4,3-D]pyrimidin-4(4AH)-one core .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one and its derivatives have been a significant focus in the field of chemical synthesis and characterization. The compound is synthesized through base-catalyzed reactions involving nucleophilic reagents with carbodiimides, which are obtained via the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates. Crystal structure determination of such derivatives provides insights into the molecular geometry and conformation, which is vital for understanding their potential applications in various fields (Chen & Liu, 2019).
Antibacterial and Antimalarial Effects
Derivatives of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one have shown promising results in combating various strains of bacteria and malaria. The compounds' synthesis involves alkylation and cyclization processes, which lead to the creation of potent molecules capable of combating Plasmodium berghei in mice and showing in vitro activity against a range of bacterial strains, including Streptococcus faecalis and Staphylococcus aureus (Elslager et al., 1972).
Antimycobacterial Potential
The compound and its derivatives have also been explored for their antimycobacterial properties, particularly against drug-resistant tuberculosis. Synthesized Schiff bases of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one have shown promising in vitro antibacterial and antimycobacterial activities. Molecular docking studies targeting pantothenate synthetase, crucial in the biosynthesis of pantothenate in Mycobacterium tuberculosis, reveal the compounds' potential in combating drug-resistant TB strains (Narender et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one interacts with PARP, acting as a PARP inhibitor . By inhibiting PARP, this compound prevents the repair of DNA damage in cancer cells, leading to cell death .
Biochemical Pathways
The inhibition of PARP by 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one affects the DNA repair pathway . When PARP is inhibited, DNA damage accumulates in the cell, leading to apoptosis, or programmed cell death .
Result of Action
The result of the action of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one is the induction of cell death in cancer cells . By inhibiting PARP and preventing DNA repair, this compound causes DNA damage to accumulate in the cell, ultimately leading to apoptosis .
Eigenschaften
IUPAC Name |
6-benzyl-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBYONJHDUREIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1=NC=NC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735932 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one | |
CAS RN |
1311254-72-4 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)







![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)



![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)